molecular formula C8H9FN2O2 B13067555 (3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid

(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid

Cat. No.: B13067555
M. Wt: 184.17 g/mol
InChI Key: LZGXQXMEWAOLCH-ZCFIWIBFSA-N
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Description

(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid is a compound that features an amino group and a fluoropyridine moiety attached to a propanoic acid backbone

Preparation Methods

The synthesis of (3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis. The reaction conditions are generally mild and can be performed in the presence of various functional groups.

Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced technologies to streamline the process.

Chemical Reactions Analysis

(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluoropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to (3R)-3-Amino-3-(5-fluoropyridin-2-YL)propanoic acid include other fluoropyridine derivatives and amino acids with modified side chains. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

(3R)-3-amino-3-(5-fluoropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9FN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1

InChI Key

LZGXQXMEWAOLCH-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=NC=C1F)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC(=NC=C1F)C(CC(=O)O)N

Origin of Product

United States

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